molecular formula C19H20N2O5 B11993797 Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11993797
M. Wt: 356.4 g/mol
InChI Key: DOAZUBMJEUHNAG-UHFFFAOYSA-N
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Description

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The nitro group is introduced through nitration reactions, while the carbamoyl group is added via carbamoylation reactions. The butyl-substituted phenyl group is incorporated through Friedel-Crafts alkylation or similar methods. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(4-propylphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(4-hexylphenyl)carbamoyl]-5-nitrobenzoate

Uniqueness

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific combination of functional groups and the butyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C19H20N2O5/c1-3-4-5-13-6-8-16(9-7-13)20-18(22)14-10-15(19(23)26-2)12-17(11-14)21(24)25/h6-12H,3-5H2,1-2H3,(H,20,22)

InChI Key

DOAZUBMJEUHNAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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